

ONO-6950 (Gemilukast) Phase 2 Clinical Trial in Asthma: A Comparative Analysis

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Compound of Interest

Compound Name: Gemilukast

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This guide provides a comprehensive comparison of ONO-6950 (**Gemilukast**) based on available Phase 2 clinical trial data for the treatment of asthma. It objectively assesses its performance against a currently available alternative and outlines the experimental protocols of the key clinical trial.

Executive Summary

ONO-6950 (**Gemilukast**) is an orally administered dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2][3] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway inflammation, and mucus secretion.[4][5] While existing leukotriene receptor antagonists, such as montelukast, selectively block the CysLT1 receptor, ONO-6950's dual antagonism presents a novel therapeutic approach. A key Phase 2 clinical trial (NCT01551147) evaluated the efficacy and safety of ONO-6950 in patients with mild allergic asthma. This guide will delve into the findings of this trial and compare them with the established CysLT1 antagonist, montelukast, as well as provide context with the broader landscape of current asthma therapies.

Data Presentation: ONO-6950 vs. Montelukast in Allergen-Induced Asthma

The following tables summarize the key quantitative data from the Phase 2 clinical trial NCT01551147, which compared ONO-6950, montelukast, and placebo in attenuating allergen-induced asthmatic responses.

Table 1: Effect on Early Asthmatic Response (EAR)

Outcome Measure	ONO-6950 (200 mg)	Montelukast (10 mg)	Placebo
Maximum % fall in FEV ₁	Significantly attenuated vs. Placebo (P < 0.05)	Significantly attenuated vs. Placebo	No significant attenuation
Area Under the %FEV ₁ /time curve	Significantly attenuated vs. Placebo (P < 0.05)	Significantly attenuated vs. Placebo	No significant attenuation

FEV₁: Forced Expiratory Volume in 1 second. Data from NCT01551147.

Table 2: Effect on Late Asthmatic Response (LAR)

Outcome Measure	ONO-6950 (200 mg)	Montelukast (10 mg)	Placebo
Maximum % fall in FEV ₁	Significantly attenuated vs. Placebo (P < 0.05)	Significantly attenuated vs. Placebo	No significant attenuation
Area Under the %FEV ₁ /time curve	Significantly attenuated vs. Placebo (P < 0.05)	Significantly attenuated vs. Placebo	No significant attenuation

FEV₁: Forced Expiratory Volume in 1 second. Data from NCT01551147.

Table 3: Effect on Airway Inflammation

Biomarker	ONO-6950 (200 mg)	Montelukast (10 mg)	Placebo
Allergen-induced Sputum Eosinophils	Significantly attenuated vs. Placebo	Not significantly different from ONO-6950	No significant attenuation

Data from NCT01551147.

Note: While ONO-6950 demonstrated significant efficacy compared to placebo, the study found no significant differences between ONO-6950 and montelukast in the measured outcomes. The authors of the study concluded that the observed attenuation of asthmatic responses is consistent with CysLT1 blockade and that further studies are required to determine if dual CysLT1/2 antagonism offers additional benefits.

Comparison with Other Asthma Therapies

The current treatment landscape for moderate-to-severe asthma, particularly for patients with type 2 inflammation, is dominated by biologic therapies. These monoclonal antibodies target specific inflammatory pathways.

Table 4: Overview of Selected Biologics for Severe Asthma

Drug Name	Target	Key Efficacy
Omalizumab	IgE	Reduces exacerbations in allergic asthma.
Mepolizumab, Reslizumab, Benralizumab	IL-5 or IL-5R	Reduce exacerbations in eosinophilic asthma.
Dupilumab	IL-4R α (blocks IL-4 & IL-13 signaling)	Reduces exacerbations and improves lung function in eosinophilic and allergic asthma.
Tezepelumab	TSLP	Broadly reduces exacerbations across severe asthma phenotypes.

It is important to note that ONO-6950, as an oral small molecule, offers a different administration route compared to the injectable biologics. Its potential positioning in the treatment paradigm, particularly for patients who may not be candidates for or prefer to avoid biologics, warrants further investigation.

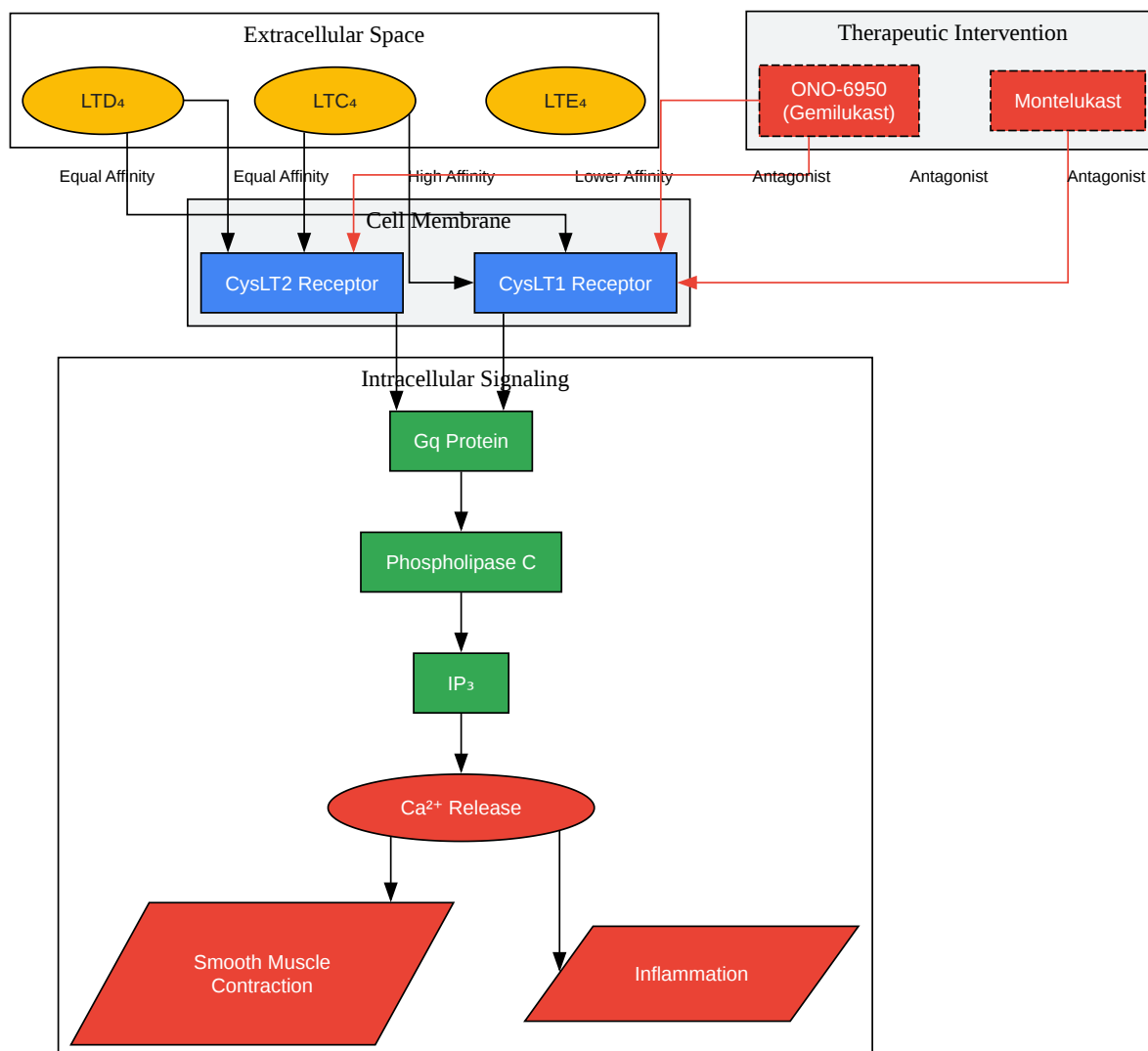
Experimental Protocols

Key Experiment: NCT01551147 - A Placebo and Active Controlled Study of ONO-6950 Following Allergen Challenge in Patients With Asthma

- Study Design: A randomized, double-blind, three-way crossover study.
- Participants: Subjects with a documented history of both early (EAR) and late (LAR) asthmatic responses to a specific allergen.
- Treatment Arms:
 - ONO-6950 (200 mg, once daily)
 - Montelukast (10 mg, once daily)
 - Placebo (once daily)

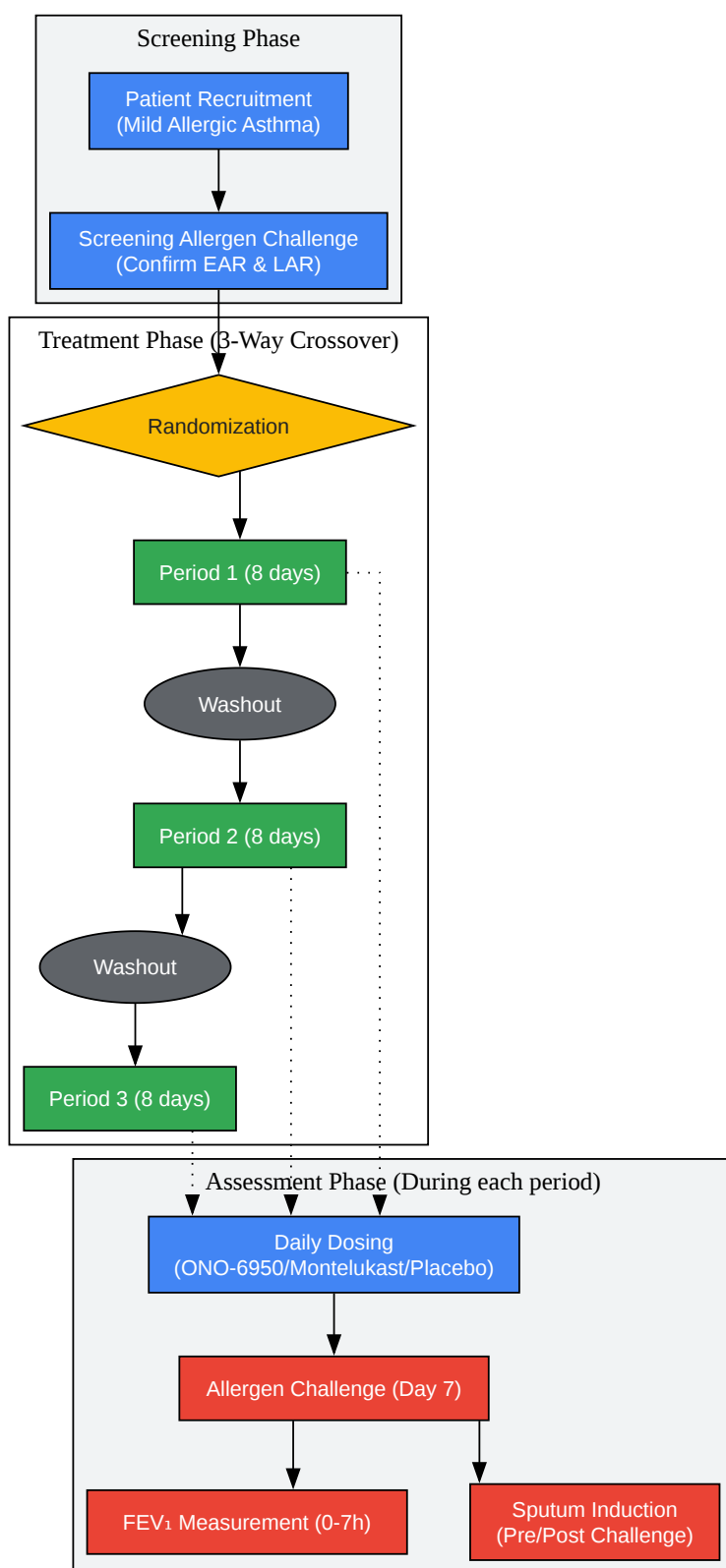
- Treatment Period: Each treatment was administered for 8 days.
- Procedures:
 - On day 7 of each treatment period, two hours after the dose, subjects underwent an inhaled allergen challenge.
 - Forced expiratory volume in 1 second (FEV₁) was measured for 7 hours post-challenge to assess EAR and LAR.
 - Sputum induction was performed before and after the allergen challenge to measure inflammatory markers, including eosinophils.
 - Airway hyperresponsiveness was also assessed.
- Primary Outcome: The effect of ONO-6950 versus placebo on the EAR and LAR.

Mandatory Visualization



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Caption: CysLT Signaling Pathway in Asthma and Points of Intervention.



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Caption: Experimental Workflow of the NCT01551147 Clinical Trial.

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